![molecular formula C34H57P3 B14277197 [(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane) CAS No. 136667-81-7](/img/structure/B14277197.png)
[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine is an organophosphorus compound with the molecular formula C34H57P3. It is a phosphine ligand commonly used in coordination chemistry and catalysis. The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine can be synthesized through a multi-step process involving the reaction of phenylphosphine with 2-(dicyclohexylphosphino)ethyl chloride. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl and phosphino groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are essential in catalysis and material science.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is utilized in industrial catalysis, particularly in processes such as hydroformylation, hydrogenation, and cross-coupling reactions.
Mechanism of Action
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine exerts its effects primarily through its ability to coordinate with transition metals. The phosphine ligands donate electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Phenylbis[2-(dicyclohexylphosphino)ethyl]phosphine is unique due to its bulky dicyclohexylphosphino groups, which provide steric hindrance and influence the electronic properties of the metal complexes it forms. Similar compounds include:
Bis(2-diphenylphosphinoethyl)phenylphosphine: Similar in structure but with diphenylphosphino groups instead of dicyclohexylphosphino groups.
Tris[2-(diphenylphosphino)ethyl]phosphine: Contains three diphenylphosphinoethyl groups.
1,2-Bis(dicyclohexylphosphino)ethane: A related compound with two dicyclohexylphosphino groups attached to an ethane backbone.
These similar compounds differ in their steric and electronic properties, which affect their reactivity and the types of metal complexes they form.
Properties
CAS No. |
136667-81-7 |
|---|---|
Molecular Formula |
C34H57P3 |
Molecular Weight |
558.7 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2-dicyclohexylphosphanylethyl(phenyl)phosphanyl]ethyl]phosphane |
InChI |
InChI=1S/C34H57P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1,6-7,16-17,31-34H,2-5,8-15,18-29H2 |
InChI Key |
YAGPHAFURGJQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(CCP(CCP(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


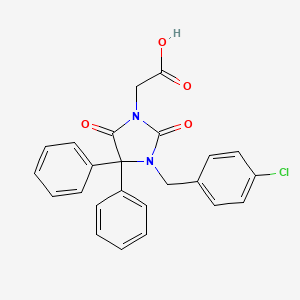
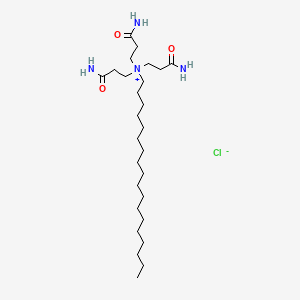
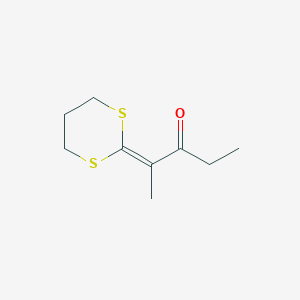




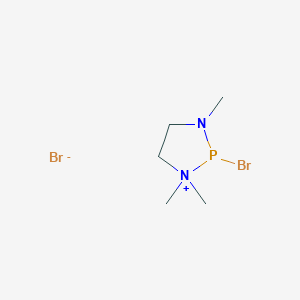

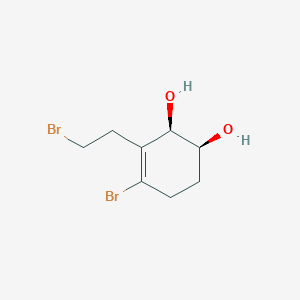
![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
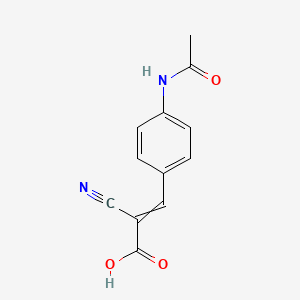

![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
